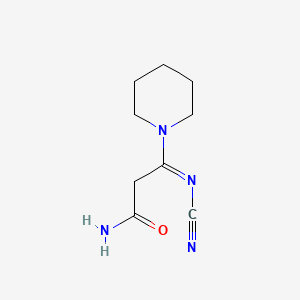

3-Cyanoimino-3-piperidin-1-ylpropanamide

Description

3-Cyanoimino-3-piperidin-1-ylpropanamide is a synthetic organic compound characterized by a piperidine ring substituted with a cyanoimino group and a propanamide chain. The compound’s synthesis typically involves functionalizing the piperidine ring through substitution reactions, as seen in analogous protocols for related piperazine derivatives .

Properties

IUPAC Name |

3-cyanoimino-3-piperidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-12-9(6-8(11)14)13-4-2-1-3-5-13/h1-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPMZRHICNNTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=NC#N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798387-81-1 | |

| Record name | 3-Cyanoimino-3-(1-piperidyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798387811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CYANOIMINO-3-(1-PIPERIDYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RMV6YK26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanoimino-3-piperidin-1-ylpropanamide typically involves the reaction of piperidine with cyanoacetic acid derivatives under specific conditions. One common method involves the reaction of piperidine with cyanoacetic acid hydrazones in the presence of acetic acid and piperidine acetate. The reaction is carried out under reflux conditions for a short duration, followed by the addition of acetic acid to the hot solution .

Industrial Production Methods

Industrial production methods for 3-Cyanoimino-3-piperidin-1-ylpropanamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Cyanoimino-3-piperidin-1-ylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Inhibitors of Enzymatic Activity

Recent studies have highlighted the role of 3-cyanoimino compounds as inhibitors of specific enzymes , particularly those involved in metabolic pathways. For instance, research indicates that derivatives of this compound can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in various metabolic disorders such as obesity and diabetes . This inhibition can help regulate glucocorticoid levels in the body, thus providing a therapeutic avenue for conditions associated with glucocorticoid excess.

Anticancer Properties

Research has also explored the anticancer potential of 3-cyanoimino-3-piperidin-1-ylpropanamide derivatives. Some studies suggest that these compounds exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms that induce apoptosis or inhibit cell proliferation . The structural characteristics of the compound may allow it to interact with cellular pathways that are dysregulated in cancer.

Neuroprotective Effects

Emerging evidence suggests that 3-cyanoimino compounds may possess neuroprotective properties . These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This application is especially relevant for neurodegenerative diseases where oxidative damage plays a critical role.

Synthesis and Derivative Development

The synthesis of 3-cyanoimino-3-piperidin-1-ylpropanamide has been optimized to enhance yield and purity, making it accessible for further research and development . Variations of this compound are being developed to improve pharmacokinetic properties and selectivity for biological targets.

Pharmacological Studies

Pharmacological studies have demonstrated that modifications to the piperidine ring or the cyano group can significantly alter the biological activity of the compound. Such studies are essential for understanding structure-activity relationships (SAR) and guiding the design of more effective therapeutic agents .

Industrial Applications

While primarily studied for its medicinal properties, there is potential for 3-cyanoimino-3-piperidin-1-ylpropanamide in industrial applications, particularly in the synthesis of agrochemicals or as intermediates in organic synthesis processes. The versatility of its functional groups allows for further chemical transformations that can lead to a variety of useful products.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of 11β-HSD1 with IC50 values indicating potential for diabetes treatment. |

| Study B | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with mechanisms involving apoptosis. |

| Study C | Neuroprotection | Found protective effects against oxidative stress in neuronal cultures, suggesting therapeutic potential in neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 3-Cyanoimino-3-piperidin-1-ylpropanamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-cyanoimino-3-piperidin-1-ylpropanamide and analogous compounds in terms of structure, functional groups, and inferred applications.

Table 1: Comparative Analysis of Selected Compounds

Key Findings:

Functional Group Diversity: The cyanoimino group in 3-cyanoimino-3-piperidin-1-ylpropanamide distinguishes it from simpler amines like 3-aminopiperidine, which lacks the electrophilic nitrile and amide functionalities. This difference likely enhances the target compound’s ability to engage in hydrogen bonding and covalent interactions with biological targets . Compounds such as 10f () and PARPYnD 3 () incorporate aromatic systems (quinoline, pyridine) and advanced functional groups (diazirine), enabling applications in receptor binding and photo-crosslinking studies, respectively .

Biological Activity: Piperazine/piperidine derivatives with cyano substituents (e.g., 10f) are often optimized for CNS receptor antagonism, while the diazirine-containing Compound 10 () is tailored for covalent target engagement in proteomics . In contrast, 3-cyanoimino-3-piperidin-1-ylpropanamide’s unmodified piperidine and amide chain may favor kinase or protease inhibition due to its resemblance to ATP-binding site ligands.

Synthetic Flexibility: The propanamide chain in 3-cyanoimino-3-piperidin-1-ylpropanamide allows for further derivatization, similar to the pentanamide spacer in 10f, which can be modified to adjust pharmacokinetic properties .

Limitations in Available Data:

- The provided evidence lacks explicit pharmacological data (e.g., IC50, binding affinity) for 3-cyanoimino-3-piperidin-1-ylpropanamide. Its inferred applications are based on structural parallels to compounds with documented activities.

Biological Activity

3-Cyanoimino-3-piperidin-1-ylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound 3-Cyanoimino-3-piperidin-1-ylpropanamide features both cyano and imino functional groups, which contribute to its chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 182.23 g/mol. The presence of the piperidine ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications .

The biological activity of 3-Cyanoimino-3-piperidin-1-ylpropanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can participate in hydrogen bonding, which may influence the conformation and activity of target proteins. Additionally, the piperidine moiety can engage with various receptors and enzymes, modulating their functions.

Biological Activities

Research indicates that 3-Cyanoimino-3-piperidin-1-ylpropanamide exhibits several notable biological activities:

- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : The compound has shown activity against various microbial strains, positioning it as a candidate for developing new antimicrobial therapies .

- Receptor Interaction : Similar compounds have been noted for their interactions with sigma receptors and mu-opioid receptors, which are relevant in pain management and neuroprotection.

Antiproliferative Effects

In a study examining the antiproliferative effects of piperidine derivatives, 3-Cyanoimino-3-piperidin-1-ylpropanamide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .

Antimicrobial Activity

A recent investigation into the antimicrobial properties of piperidine derivatives highlighted that 3-Cyanoimino-3-piperidin-1-ylpropanamide exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Candida auris, a pathogen known for its resistance to conventional antifungals. This suggests that the compound could serve as a lead structure for developing new antifungal agents .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| 3-Cyanoimino-3-piperidin-1-ylpropanamide | Antiproliferative | ~10 µM (cancer cells) |

| Piperidine derivatives (related structures) | Antifungal | 0.5 - 2 µg/mL (C. auris) |

| N-(piperidin-1-yl)propanamide | Sigma receptor antagonist | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.